molecular formula C7H14O2 B1201936 Isobutyl propionate CAS No. 540-42-1

Isobutyl propionate

Cat. No.: B1201936
CAS No.: 540-42-1
M. Wt: 130.18 g/mol
InChI Key: FZXRXKLUIMKDEL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutyl propionate can be synthesized through several methods, the most common being Fischer esterification . This process involves the reaction of propionic acid with isobutanol in the presence of an acid catalyst such as concentrated sulfuric acid, hydrogen chloride, or p-toluenesulfonic acid . The reaction typically requires refluxing for a few hours to reach equilibrium. The general reaction is as follows:

Propionic Acid+IsobutanolH+Isobutyl Propionate+Water\text{Propionic Acid} + \text{Isobutanol} \xrightarrow{\text{H}^+} \text{this compound} + \text{Water} Propionic Acid+IsobutanolH+​Isobutyl Propionate+Water

Other methods include the reaction of acid chlorides with alcohols and the use of acid anhydrides .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of Amberlyst 15 as a catalyst. This method enhances the efficiency of the esterification process and allows for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Isobutyl propionate, like other esters, undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into propionic acid and isobutanol.

    Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, often catalyzed by acids or bases.

    Oxidation and Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Acid Catalysts: Sulfuric acid, hydrogen chloride, p-toluenesulfonic acid.

    Base Catalysts: Sodium hydroxide, potassium hydroxide.

    Reducing Agents: Lithium aluminum hydride (LiAlH4).

Major Products Formed:

    Hydrolysis: Propionic acid and isobutanol.

    Transesterification: New esters and alcohols depending on the reactants used.

Scientific Research Applications

Flavoring Agent

One of the primary applications of isobutyl propionate is as a flavoring agent in the food industry. It is widely used to produce fruit flavors due to its fruity aroma, which closely resembles that of ethyl esters. The compound can be found naturally in fruits such as grapes, apples, and pears, as well as in rum and other beverages .

Case Study: Flavor Production

A study highlighted the use of this compound in creating natural fruit essences. The compound's presence enhances the sensory profile of food products, making it a preferred choice among flavorists. The synthesis of this compound through methods such as direct esterification or microwave synthesis has been explored to optimize yield and reduce environmental impact .

Fragrance Component

This compound serves as a crucial component in the fragrance industry. Its pleasant odor profile allows it to be included in various perfumes and scented products. The compound's volatility and stability make it ideal for use in formulations that require long-lasting scents .

Case Study: Fragrance Formulation

Research indicates that this compound can be effectively utilized in creating fragrances that mimic natural scents found in fruits and flowers. Its incorporation into cosmetic products has been studied to assess safety and effectiveness, revealing no significant adverse effects at standard usage levels .

Chemical Synthesis

In addition to its applications in flavoring and fragrance, this compound has been studied for its role in chemical synthesis. The compound can act as an intermediate in various organic reactions, including esterification processes. Research has demonstrated that using catalysts such as Amberlyst can enhance the efficiency of synthesizing this compound from propionic acid and isobutanol .

Table 1: Synthesis Methods for this compound

MethodCatalystYield (%)Environmental Impact
Direct EsterificationNoneModerateLow
Microwave SynthesisBiotage® Initiator+HighMinimal
Amberlyst CatalysisAmberlyst 36/70HighLow

Safety and Environmental Considerations

While this compound is generally recognized as safe when used appropriately, it does pose some health risks if inhaled or absorbed through the skin. Studies have assessed its toxicity levels, indicating that exposure below certain thresholds does not present significant health risks . Furthermore, ongoing research aims to ensure that production methods minimize environmental impact through greener synthesis techniques.

Mechanism of Action

The mechanism of action of isobutyl propionate primarily involves its interaction with enzymes that catalyze ester hydrolysis, such as esterases. These enzymes break down the ester bond, releasing propionic acid and isobutanol. The compound’s pleasant aroma is due to its ability to interact with olfactory receptors in the nasal cavity, triggering a sensory response.

Comparison with Similar Compounds

Isobutyl propionate can be compared with other esters such as:

    Isobutyl acetate: Known for its pear-like aroma.

    Ethyl propionate: Has a fruity odor and is used in flavorings.

    Methyl propionate: Also used in fragrances and has a sweet, fruity smell.

Uniqueness: this compound stands out due to its specific rum-like aroma, which is not commonly found in other esters. This unique scent makes it particularly valuable in the fragrance and flavor industries .

Biological Activity

Isobutyl propionate, a colorless liquid with the chemical formula C7_7H14_{14}O2_2, is an ester commonly used in the food and beverage industry for its flavoring properties, particularly as a rum flavoring agent. This article delves into the biological activity of this compound, examining its synthesis, safety profile, and potential biological effects based on diverse research findings.

Synthesis and Characterization

This compound can be synthesized through various methods, including traditional esterification reactions and more innovative approaches such as biocatalysis. Research has demonstrated that microwave-assisted synthesis can enhance yield and reduce impurities compared to conventional methods. A study indicated that under optimized conditions, this compound was produced with a yield of approximately 19.7%, with minimal impurities when using immobilized lipase in a solvent-free system .

Table 1: Synthesis Methods for this compound

MethodYield (%)ImpuritiesNotes
Microwave-assisted synthesis19.7LowEfficient and rapid synthesis
BiocatalysisVariesModerateSustainable approach using enzymes
Traditional esterificationVariesHighLonger reaction times

Safety Profile

The safety assessment of this compound has been extensively studied. According to reports, it does not present significant risks for skin sensitization or phototoxicity at current usage levels. The calculated Margin of Exposure (MOE) for respiratory toxicity indicates a high safety margin (MOE > 100), suggesting that this compound poses minimal risk under normal conditions of use .

Case Study: Toxicological Evaluation

In a toxicological evaluation involving Sprague Dawley rats, various endpoints were assessed, including body weight, food consumption, and organ weights. The study found no observable adverse effects in low-concentration treatment groups, establishing a No Observed Adverse Effect Concentration (NOAEC) of 2375 mg/m³ .

Biological Effects

Research has indicated that this compound exhibits mild toxicity through ingestion and inhalation. While it is generally recognized as safe in food applications, its inhalation may lead to respiratory irritation in sensitive individuals .

Table 2: Biological Effects of this compound

EndpointObservations
Skin SensitizationNo significant risk at current usage levels
Respiratory ToxicityMOE > 100 indicates low risk
PhototoxicityNot expected to be phototoxic
GenotoxicityData suggests it is not genotoxic

Properties

IUPAC Name

2-methylpropyl propanoate
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InChI

InChI=1S/C7H14O2/c1-4-7(8)9-5-6(2)3/h6H,4-5H2,1-3H3
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InChI Key

FZXRXKLUIMKDEL-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCC(=O)OCC(C)C
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Molecular Formula

C7H14O2
Record name ISOBUTYL PROPIONATE
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DSSTOX Substance ID

DTXSID8060240
Record name Propanoic acid, 2-methylpropyl ester
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Molecular Weight

130.18 g/mol
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Physical Description

Isobutyl propionate appears as a colorless liquid. Less dense than water. Vapors heavier than air. May be mildly toxic by ingestion, inhalation and skin absorption. Used to make plastics., Liquid, colourless to pale yellow liquid with an odour reminiscent of rum & pineapple
Record name ISOBUTYL PROPIONATE
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Record name 2-Methylpropyl propanoate
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Boiling Point

66.00 to 67.00 °C. @ 60.00 mm Hg
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Solubility

1700 mg/L @ 25 °C (exp), miscible with alcohol; soluble in most organic solvents; insoluble in water
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Density

0.861-0.867
Record name Isobutyl propionate
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CAS No.

540-42-1
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Melting Point

-71.4 °C
Record name 2-Methylpropyl propanoate
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Isobutyl propionate
Isobutyl propionate

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